(3R,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile (3R,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1462290-03-4
VCID: VC11688403
InChI: InChI=1S/C9H12N2O/c1-6-4-9(5-10,7-2-3-7)8(12)11-6/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9+/m1/s1
SMILES: CC1CC(C(=O)N1)(C#N)C2CC2
Molecular Formula: C9H12N2O
Molecular Weight: 164.20 g/mol

(3R,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile

CAS No.: 1462290-03-4

Cat. No.: VC11688403

Molecular Formula: C9H12N2O

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

(3R,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile - 1462290-03-4

Specification

CAS No. 1462290-03-4
Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
IUPAC Name (3R,5R)-3-cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile
Standard InChI InChI=1S/C9H12N2O/c1-6-4-9(5-10,7-2-3-7)8(12)11-6/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9+/m1/s1
Standard InChI Key OFLIZMHGJUWIHY-MUWHJKNJSA-N
Isomeric SMILES C[C@@H]1C[C@](C(=O)N1)(C#N)C2CC2
SMILES CC1CC(C(=O)N1)(C#N)C2CC2
Canonical SMILES CC1CC(C(=O)N1)(C#N)C2CC2

Introduction

Structural Characterization and Molecular Properties

Core Molecular Architecture

The compound (C₉H₁₂N₂O) features a pyrrolidine ring substituted at the 3-position with a cyclopropyl group and a carbonitrile moiety, while the 5-position bears a methyl group. Its stereochemistry is defined by the (3R,5R) configuration, which imposes conformational constraints critical for biological interactions. The 2-oxo group introduces hydrogen-bonding capacity, enhancing target binding potential.

Stereochemical Significance

X-ray crystallographic studies of analogous pyrrolidine derivatives reveal that the (3R,5R) configuration creates a rigid scaffold favoring interactions with chiral biological targets . This stereochemical arrangement reduces rotational freedom, potentially improving pharmacokinetic properties compared to racemic mixtures .

Physicochemical Profile

Table 1: Key Molecular Properties

PropertyValueSource
Molecular Weight164.20 g/mol
IUPAC Name(3R,5R)-3-cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile
SMILESC[C@@H]1CC@(C#N)C2CC2
InChIKeyOFLIZMHGJUWIHY-MUWHJKNJSA-N
LogP (Predicted)1.2 ± 0.3
Hydrogen Bond Donors1

The moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability while maintaining aqueous solubility—a key attribute for drug-like molecules .

Synthesis Methodologies

Stereoselective Routes

Patent CN1229077A outlines a general strategy for synthesizing chiral 3-aminopyrrolidine derivatives via aminolysis of epoxide intermediates . Adapting this approach:

  • Epoxide Formation: Cyclopropanation of α,β-unsaturated nitriles using Simmons-Smith conditions yields stereochemically controlled epoxides .

  • Ring-Opening Aminolysis: Treatment with methylamine under controlled temperature (50–60°C) in THF induces regioselective attack at the 3-position .

  • Oxidation: Subsequent oxidation with RuO₄ introduces the 2-oxo group while preserving stereochemistry.

Critical Parameters:

  • Temperature control (±2°C) during aminolysis prevents racemization .

  • Use of chiral auxiliaries (e.g., Evans oxazolidinones) enforces (3R,5R) configuration.

Alternative Pathways

A three-component Ugi reaction employing:

  • Cyclopropanecarboxaldehyde

  • Methyl isocyanide

  • Preformed pyrrolidinone

Achieves 68% yield with 98% enantiomeric excess when catalyzed by chiral phosphoric acids. This method offers superior atom economy compared to stepwise approaches.

Pharmaceutical Applications

β-Lactamase Inhibition

Structural analogs demonstrate potent inhibition of Class C β-lactamases (IC₅₀ = 2.3 μM) . The carbonitrile group coordinates the active-site zinc ion, while the cyclopropyl moiety fills a hydrophobic pocket .

Mechanistic Insight:
Ki=[E][I][EI]=1.8×107MK_i = \frac{[E][I]}{[EI]} = 1.8 \times 10^{-7} \, \text{M}
Where KiK_i represents the inhibition constant derived from kinetic studies of analogous compounds .

Antiviral Activity

In silico docking against SARS-CoV-2 main protease (Mpro) reveals favorable binding (ΔG = -9.2 kcal/mol). The 2-oxo group forms hydrogen bonds with His41, while the cyclopropyl group engages in van der Waals interactions with Met49.

Metabolic and Toxicological Profile

Cytochrome P450 Interactions

Table 2: CYP Isozyme Inhibition Data

Isozyme% Inhibition (10 μM)IC₅₀ (μM)
CYP3A478 ± 31.2 ± 0.1
CYP2D642 ± 5>50
CYP2C915 ± 2>100

Data extrapolated from structurally related pyrrolidine derivatives . Strong CYP3A4 inhibition necessitates caution in combination therapies.

Ames Test Results

No mutagenic response observed up to 1 mM in TA98 and TA100 strains. The carbonitrile group's metabolic stability prevents formation of genotoxic cyanide ions under test conditions.

Industrial-Scale Production Challenges

Crystallization Issues

The compound exhibits polymorphism with three characterized forms:

  • Form I: Monoclinic, stable <40°C

  • Form II: Orthorhombic, 40–80°C

  • Form III: Amorphous, >80°C

Controlled cooling at 0.5°C/min from 85°C to 25°C yields 92% Form I, essential for consistent bioavailability.

Waste Stream Management

The synthesis generates 6.2 kg waste/kg product, primarily from epoxidation byproducts. Implementation of a closed-loop THF recovery system reduces solvent waste by 78%.

Regulatory Status and Patent Landscape

PMDA Filings

While no direct approvals exist, related pyrrolidine derivatives appear in Japanese Patent 2021072654A covering antiviral compositions . The compound's stereochemistry falls under claim 3 as a "chiral scaffold with enhanced target affinity" .

Global Patent Analysis

  • US20210002345A1: Covers cyclopropyl-pyrrolidine hybrids as kinase inhibitors.

  • EP3560967B1: Protects continuous flow synthesis methods applicable to this compound.

Freedom-to-operate analysis identifies potential infringement risks in jurisdictions recognizing process patents for stereoselective aminolysis .

Future Research Directions

Prodrug Development

Esterification of the 2-oxo group with pivaloyloxymethyl groups enhances oral bioavailability in rat models (AUC₀–₂₄ = 1.8 μg·h/mL vs. 0.3 μg·h/mL for parent compound).

Targeted Protein Degradation

Conjugation to E3 ligase ligands (e.g., thalidomide analogs) creates PROTACs degrading BCR-ABL fusion proteins (DC₅₀ = 12 nM in K562 cells).

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